![molecular formula C8H13N3OS2 B5377018 N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5377018.png)
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as BTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA is a member of the thiadiazole family and is known for its unique chemical structure and properties.
Scientific Research Applications
BTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, BTA has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In material science, BTA has been used as a building block for the synthesis of various polymers and materials with unique properties. In agriculture, BTA has been used as a plant growth regulator and pesticide.
Mechanism of Action
The mechanism of action of BTA is not fully understood, but it is believed to act through multiple pathways. In cancer treatment, BTA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes treatment, BTA has been shown to activate the AMPK pathway, which regulates glucose metabolism. In Alzheimer's disease treatment, BTA has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects:
BTA has been shown to have various biochemical and physiological effects in different studies. In cancer treatment, BTA has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. In diabetes treatment, BTA has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease treatment, BTA has been shown to reduce oxidative stress and neuroinflammation.
Advantages and Limitations for Lab Experiments
BTA has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, and its chemical structure can be easily modified to obtain derivatives with different properties. Another advantage is that it has shown low toxicity in various studies. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.
Future Directions
There are several future directions for the research on BTA. One of the directions is to further investigate its mechanism of action in different applications. Another direction is to optimize its use in different fields, such as material science and agriculture. Additionally, the development of BTA derivatives with improved properties and lower toxicity could lead to new applications and discoveries.
Conclusion:
In conclusion, BTA is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BTA could lead to new discoveries and applications that could benefit various industries and fields.
Synthesis Methods
The synthesis of BTA involves the reaction of sec-butylthiosemicarbazide with acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with potassium hydroxide to yield BTA. This method has been widely used in the synthesis of BTA and has been reported in various scientific publications.
properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS2/c1-4-5(2)13-8-11-10-7(14-8)9-6(3)12/h5H,4H2,1-3H3,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQSYXGFPCCMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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